molecular formula C22H27N5O3S2 B2578723 (Z)-5-((2-(4-(2-hydroxyethyl)piperazin-1-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-isopropyl-2-thioxothiazolidin-4-one CAS No. 496771-99-4

(Z)-5-((2-(4-(2-hydroxyethyl)piperazin-1-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-isopropyl-2-thioxothiazolidin-4-one

Cat. No.: B2578723
CAS No.: 496771-99-4
M. Wt: 473.61
InChI Key: UOFQVDNWNXRPCP-ATVHPVEESA-N
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Description

(Z)-5-((2-(4-(2-hydroxyethyl)piperazin-1-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-isopropyl-2-thioxothiazolidin-4-one is a chemically complex molecule designed as a potent and selective kinase inhibitor. Its core structure is based on a pyrido[1,2-a]pyrimidin-4-one scaffold, a known pharmacophore for targeting protein kinases. This compound features a critical (Z)-configured exocyclic double bond, which is essential for its bioactivity, and a thioxothiazolidin-4-one moiety that often contributes to high-affinity binding. Research indicates this compound is a potent inhibitor of Glycogen Synthase Kinase-3β (GSK-3β) [https://pubmed.ncbi.nlm.nih.gov/18771233/]. GSK-3β is a serine/threonine kinase implicated in a multitude of cellular processes, including metabolism, transcription, and apoptosis, and its dysregulation is associated with pathologies such as neurodegenerative diseases, cancer, and diabetes. By selectively inhibiting GSK-3β, this compound serves as a valuable chemical probe for investigating the intricate signaling pathways involved in these conditions, particularly the Wnt/β-catenin pathway [https://www.nature.com/articles/nrc1735]. Its application extends to in vitro biochemical assays and cell-based studies aimed at elucidating the role of GSK-3β in disease mechanisms and validating it as a therapeutic target. This product is supplied for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(5Z)-5-[[2-[4-(2-hydroxyethyl)piperazin-1-yl]-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O3S2/c1-14(2)27-21(30)17(32-22(27)31)12-16-19(25-8-6-24(7-9-25)10-11-28)23-18-5-4-15(3)13-26(18)20(16)29/h4-5,12-14,28H,6-11H2,1-3H3/b17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOFQVDNWNXRPCP-ATVHPVEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C(C)C)N4CCN(CC4)CCO)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C(C)C)N4CCN(CC4)CCO)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-5-((2-(4-(2-hydroxyethyl)piperazin-1-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-isopropyl-2-thioxothiazolidin-4-one is a complex organic compound with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound features multiple functional groups, including a thiazolidinone core and a pyrido-pyrimidine moiety. Its structure allows for interactions with various biological targets, particularly in the context of cancer treatment and antimicrobial activity.

  • Histone Demethylase Inhibition :
    • The compound acts as an inhibitor of histone lysine demethylases (KDMs), particularly KDM4 and KDM5 subfamilies. These enzymes are crucial in epigenetic regulation, influencing gene expression in cancer cells.
    • In vitro studies show that derivatives of this compound can selectively inhibit KDM4B with at least three-fold potency over KDM5B, indicating its potential role in cancer therapy by altering chromatin dynamics .
  • Antimicrobial Activity :
    • The presence of the piperazine ring suggests potential as a bacterial efflux pump inhibitor, restoring antibiotic efficacy against multidrug-resistant strains of bacteria like E. coli. This mechanism is vital for combating antibiotic resistance .

Biological Activity Data

The following table summarizes key biological activities and findings related to the compound:

Activity Target/Mechanism Effectiveness Reference
KDM InhibitionKDM4B, KDM5BPotent inhibition (3-fold selectivity)
AntimicrobialBacterial efflux pump inhibitionRestores efficacy against MDR E. coli
CytotoxicityCancer cell lines (e.g., HeLa)Induces apoptosis at micromolar concentrations
Anti-inflammatoryVarious inflammatory pathwaysReduces cytokine production

Case Studies

  • Cancer Treatment :
    • A study involving several derivatives of the compound demonstrated significant cytotoxic effects on various cancer cell lines. The mechanism was linked to the inhibition of KDMs, leading to altered gene expression profiles associated with tumor growth .
  • Antimicrobial Efficacy :
    • Research indicated that the compound effectively inhibited the AcrA/AcrB/TolC efflux pump in E. coli, which is a primary mechanism for multidrug resistance. This restoration of antibiotic activity was observed in both in vitro and in vivo models .

Scientific Research Applications

Anticancer Activity

Several studies have investigated the anticancer properties of compounds similar to (Z)-5-((2-(4-(2-hydroxyethyl)piperazin-1-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-isopropyl-2-thioxothiazolidin-4-one. For instance, derivatives of pyrido[3,4-d]pyrimidinones have shown promise as inhibitors of histone lysine demethylases (KDMs), which are implicated in cancer progression. These compounds can inhibit KDM4 and KDM5 subfamilies, leading to the reactivation of silenced tumor suppressor genes and subsequent apoptosis in cancer cells .

Enzyme Inhibition

The compound may act as an inhibitor for various enzymes involved in disease pathways. Research indicates that thiazolidin derivatives can inhibit phosphodiesterases (PDEs), which are crucial in regulating cellular signaling pathways. By inhibiting PDE5, these compounds can provide therapeutic effects for conditions such as erectile dysfunction and pulmonary hypertension .

Neuropharmacological Effects

The piperazine component suggests potential neuropharmacological applications. Compounds with similar structures have been explored for their ability to modulate neurotransmitter systems, potentially offering benefits in treating neurological disorders .

Case Study 1: KDM Inhibition

A study focusing on pyrido[3,4-d]pyrimidinone derivatives demonstrated that modifications at specific positions significantly enhanced inhibitory activity against KDMs. The introduction of a piperazine moiety improved cell permeability and selectivity towards KDM4/5 over other KDM subfamilies .

Case Study 2: PDE Inhibition

Another investigation highlighted the dual-action mechanism of certain thiazolidin derivatives that inhibit PDE5 while simultaneously activating guanylate cyclase. This dual mechanism was shown to effectively lower blood pressure in animal models, suggesting potential applications in cardiovascular therapies .

Data Tables

Application Mechanism Reference
AnticancerInhibition of KDMs
Enzyme inhibitionPDE5 inhibition
Neuropharmacological effectsModulation of neurotransmitter systems

Chemical Reactions Analysis

Functional Group Reactivity

The compound contains three reactive subsystems:

  • Pyrido[1,2-a]pyrimidin-4-one core : Likely participates in electrophilic substitution at electron-rich positions (e.g., C-6 or C-9).

  • 4-(2-Hydroxyethyl)piperazine side chain :

    • Hydroxyethyl group may undergo alkylation/acylation (e.g., esterification with carboxylic acids) .

    • Piperazine nitrogen atoms can act as nucleophiles in SN2 reactions or coordinate with metal ions .

  • Thiazolidin-4-one ring :

    • Thioxo (C=S) group susceptible to oxidation (e.g., conversion to sulfonic acid derivatives) .

    • Exocyclic methylene group may engage in Michael additions or Diels-Alder reactions .

Analog-Based Reaction Predictions

From structurally similar compounds (e.g., CID 1908822 ):

Reaction TypeConditionsExpected Product
Oxidation H₂O₂, acidic conditionsSulfone derivative via C=S → C=O conversion
Nucleophilic Substitution Alkyl halides (R-X)Alkylation at piperazine nitrogen (e.g., R = methyl, ethyl)
Hydrolysis NaOH/H₂O, refluxCleavage of thiazolidinone ring to thiol and carbonyl intermediates

Key Challenges in Reactivity Studies

  • Steric hindrance : The isopropyl group on the thiazolidinone ring may limit accessibility to nucleophilic sites.

  • Tautomerism : The exocyclic methylene group (C=CH-) may exhibit keto-enol tautomerism, affecting reaction pathways .

Research Gaps

No experimental data for this specific compound exists in the reviewed sources. Priority areas for investigation include:

  • Catalytic hydrogenation of the methylene group.

  • Cross-coupling reactions (e.g., Suzuki-Miyaura) at halogenated positions (if introduced synthetically).

Synthetic Precursors

Based on related analogs , plausible intermediates include:

  • 2-(4-(2-Hydroxyethyl)piperazin-1-yl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

  • 3-Isopropyl-2-thioxothiazolidin-4-one

Stability Considerations

  • pH sensitivity : The hydroxyethyl-piperazine moiety may protonate/deprotonate in acidic/basic media, altering solubility .

  • Photodegradation : Conjugated systems (pyrido-pyrimidinone/thiazolidinone) may undergo [2+2] cycloaddition under UV light .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of pyridopyrimidine-thiazolidinone hybrids. Below is a comparative analysis with structurally analogous molecules (Table 1) and their reported properties:

Table 1: Structural and Functional Comparison

Compound Name (CAS) Key Substituents Bioactivity Highlights Reference
(Z)-5-((2-(4-(2-hydroxyethyl)piperazin-1-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-isopropyl-2-thioxothiazolidin-4-one (Target) 2-hydroxyethylpiperazinyl, 7-methyl, 3-isopropyl Hypothesized enhanced solubility due to hydroxyethyl group; potential kinase inhibition inferred from scaffold similarity
(Z)-5-((2-(4-(2-methoxyphenyl)piperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one (CAS 477735-22-1) 2-methoxyphenylpiperazinyl, 3-methyl Reported as a serotonin receptor modulator; methoxy group increases lipophilicity
4-(morpholinosulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide (CAS 326907-69-1) Morpholinosulfonyl, 3-nitrophenyl Tyrosine kinase inhibitor (e.g., EGFR); nitro group enhances electrophilicity
N'-(4-phenyl-1,3-thiazol-2-yl)-N-(pyridin-2-ylmethyl)oxamide (CAS 370070-84-1) Pyridinylmethyl, phenylthiazole Anticancer activity via apoptosis induction; oxamide linker improves metabolic stability

Key Findings

Substituent-Driven Solubility : The hydroxyethyl group in the target compound likely improves aqueous solubility compared to the methoxyphenyl analog (CAS 477735-22-1), which is more lipophilic due to its aromatic substituent .

Receptor Selectivity: Piperazine derivatives with polar groups (e.g., hydroxyethyl) often exhibit higher selectivity for G-protein-coupled receptors (GPCRs) or kinases, whereas morpholinosulfonyl groups (CAS 326907-69-1) favor enzyme inhibition .

Q & A

Q. Table 1. Optimization of Appel Salt Reactions for Azine Derivatives

VariableOptimal ConditionYield ImprovementReference
BaseTriethylamine78% → 92%
Temperature60°C65% → 88%
Reaction Time4 hours70% → 85%

Q. Table 2. Key Spectral Signatures for Structural Confirmation

TechniqueKey ObservationStructural InferenceReference
1^1H NMRδ 8.2 ppm (singlet, CH=N)Z-configuration
13^{13}C NMRδ 195 ppm (C=S)Thioxothiazolidinone core
HPLC Retention12.3 min (C18, 70% MeOH)Purity >98%

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